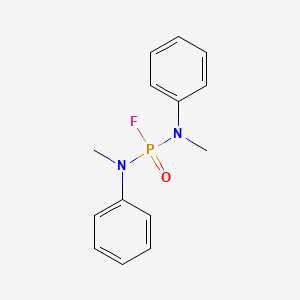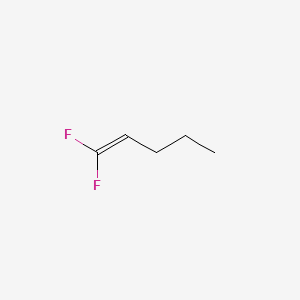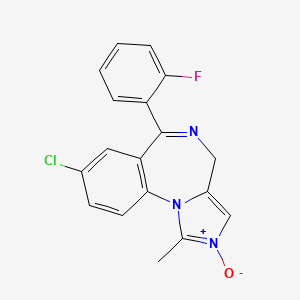
Midazolam 2-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Midazolam 2-Oxide is a derivative of midazolam, a well-known benzodiazepine used primarily for its sedative, anxiolytic, and anticonvulsant properties. This compound retains the core structure of midazolam but includes an additional oxygen atom, which can significantly alter its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Midazolam 2-Oxide can be synthesized through various methods, including the oxidation of midazolam. One common approach involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced oxidation techniques and catalysts can further improve the yield and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Midazolam 2-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert this compound back to midazolam.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can yield midazolam.
Applications De Recherche Scientifique
Midazolam 2-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its pharmacological properties, including its potential use as a sedative or anticonvulsant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Midazolam 2-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effect of GABA on neuronal excitability. This results in sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA receptor and associated ion channels, which play a crucial role in regulating neuronal activity.
Comparaison Avec Des Composés Similaires
Midazolam: The parent compound, widely used for its sedative and anxiolytic properties.
Diazepam: Another benzodiazepine with similar pharmacological effects but a different chemical structure.
Alprazolam: Known for its anxiolytic properties, with a different substitution pattern on the benzodiazepine ring.
Uniqueness: Midazolam 2-Oxide is unique due to its additional oxygen atom, which can alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its onset of action, duration of effect, and metabolic pathways compared to other benzodiazepines.
Propriétés
Numéro CAS |
59468-86-9 |
|---|---|
Formule moléculaire |
C18H13ClFN3O |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |
InChI |
InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |
Clé InChI |
QVPQNEQZMOGERL-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
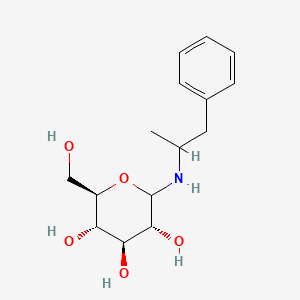

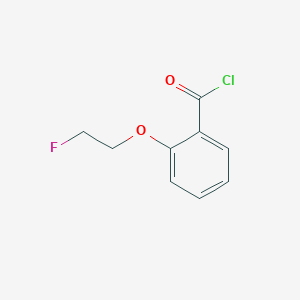
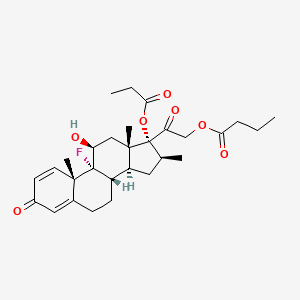
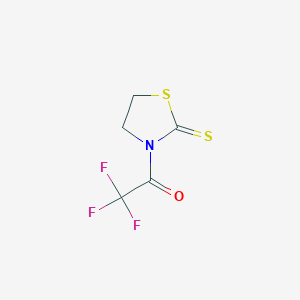
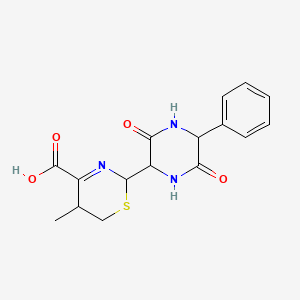
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
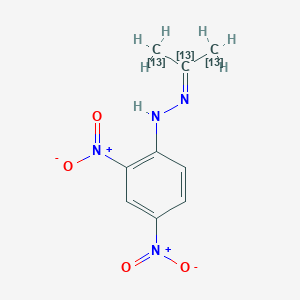
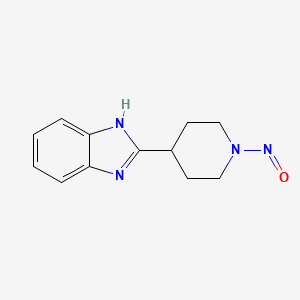
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
